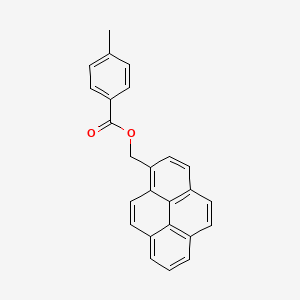![molecular formula C4H3F3N2S B14318224 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole CAS No. 112463-42-0](/img/structure/B14318224.png)
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole is a compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to an imidazole ring.
Preparation Methods
The synthesis of 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole can be achieved through several routes. One common method involves the reaction of imidazole with trifluoromethylthiolating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethylthiolating reagents like trifluoromethylthiol sulfonates in the presence of a base . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of bases, acids, and various solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazole derivatives .
Scientific Research Applications
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of the trifluoromethylsulfanyl group with the imidazole ring, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
112463-42-0 |
|---|---|
Molecular Formula |
C4H3F3N2S |
Molecular Weight |
168.14 g/mol |
IUPAC Name |
1-(trifluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)10-9-2-1-8-3-9/h1-3H |
InChI Key |
IPVAKUZNGZCLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
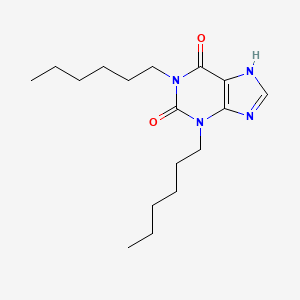
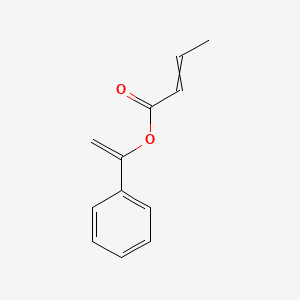
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
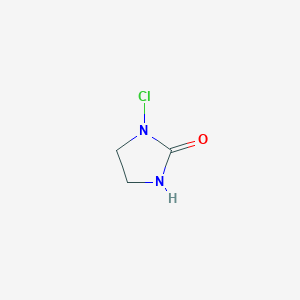
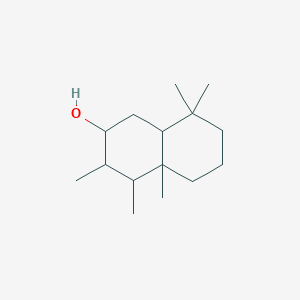
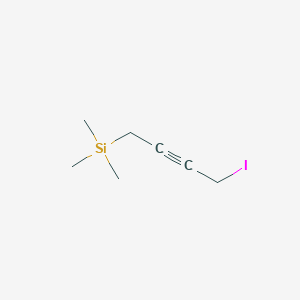
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
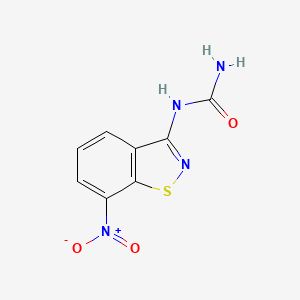

![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
